REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10][CH:9]=[CH:8]2)#N.[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[Mg]Br.S(=O)(=O)(O)[OH:20]>O1CCCC1.C1(C)C=CC=CC=1>[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:1]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10][CH:9]=[CH:8]2)=[O:20]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC=C2C=CNC12
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
2-Thienyl magnesium bromide
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 45° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
It was extracted after neutralization with 30 percent NaOH
|
Type
|
WASH
|
Details
|
Then the organic phase was washed twice with common salt solution (50 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation to a dark brown oil (3.52 g)
|
Type
|
DISSOLUTION
|
Details
|
The latter was dissolved in ethyl acetate (50 ml)
|
Type
|
ADDITION
|
Details
|
treated with activated carbon
|
Type
|
CONCENTRATION
|
Details
|
this solution was concentrated to 20 ml
|
Type
|
TEMPERATURE
|
Details
|
All of this was cooled to -50° C. for crystallization
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(=O)C=1C=CC=C2C=CNC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |